2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide

Carbohydrate Chemistry Stereoselective Glycosylation Protecting Group Strategy

Complex oligosaccharide assembly often stalls at regioselective deprotection. 2,4,6-Tri-O-acetyl-3-O-benzyl-α-D-glucopyranosyl bromide (CAS 34339-69-0) solves this with its orthogonal protection pattern-O-2,4,6 acetyl esters remain intact while O-3 benzyl ether is removed by hydrogenolysis. This α-configured Koenigs-Knorr donor integrates directly into existing Ag(I)-promoted glycosylation workflows. • Eliminates global deprotection/re-protection cycles • Tunable α-stereoselectivity for defined anomeric configuration • 0.17 g/L aqueous solubility aligns with standard organic-phase reaction conditions

Molecular Formula C19H23BrO8
Molecular Weight 459.3 g/mol
Cat. No. B12851424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide
Molecular FormulaC19H23BrO8
Molecular Weight459.3 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C
InChIInChI=1S/C19H23BrO8/c1-11(21)24-10-15-16(26-12(2)22)17(18(19(20)28-15)27-13(3)23)25-9-14-7-5-4-6-8-14/h4-8,15-19H,9-10H2,1-3H3/t15-,16-,17+,18-,19+/m1/s1
InChIKeyCGABNHMTZHBNMO-FQBWVUSXSA-N
Commercial & Availability
Standard Pack Sizes100 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Tri-O-acetyl-3-O-benzyl-α-D-glucopyranosyl Bromide: A Koenigs–Knorr Glycosyl Donor for Orthogonal Oligosaccharide Synthesis


2,4,6-Tri-O-acetyl-3-O-benzyl-α-D-glucopyranosyl bromide (CAS 34339-69-0) is a partially protected glycosyl bromide featuring acetyl esters at O-2, O-4, and O-6, and a benzyl ether at O-3. This orthogonal protection pattern enables sequential deprotection strategies essential for complex oligosaccharide assembly. The compound is a classic Koenigs–Knorr donor, first introduced by Finan and Warren in 1962 as a new intermediate for glycoside synthesis [1], and its α-configuration at the anomeric center facilitates stereoselective glycosylation under appropriate conditions . With a molecular weight of 459.29 g/mol and calculated aqueous solubility of 0.17 g/L at 25 °C , it is suitable for organic-phase glycosylation reactions.

Why 2,4,6-Tri-O-acetyl-3-O-benzyl-α-D-glucopyranosyl Bromide Cannot Be Replaced by Common Analogs in Glycosylation


Generic substitution of 2,4,6-tri-O-acetyl-3-O-benzyl-α-D-glucopyranosyl bromide with alternative glycosyl donors—such as per-O-acetylated glucopyranosyl bromide, per-O-benzylated donors, or donors with different O-3 protecting groups—fails because the orthogonal O-3 benzyl ether uniquely dictates both stereochemical outcomes and downstream deprotection compatibility. Per-O-acetylated donors lack the O-3 benzyl ether required for orthogonal deprotection, forcing undesirable global deprotection. Per-O-benzylated donors produce non-stereoselective α/β mixtures (approximately 1:1 ratio) . Conversely, 3-O-acetylated donors yield predominantly α-glycosides due to remote anchimeric assistance , a property that cannot be generalized to 3-O-benzyl donors without careful temperature optimization [1]. Furthermore, the O-3 benzyl ether provides superior stability compared to O-3 acyl groups, which are prone to migration under acidic or basic conditions, compromising regioselective control. Thus, the unique combination of acetyl esters at O-2,4,6 and a benzyl ether at O-3 is not replaceable by any single in-class analog without sacrificing either stereocontrol or synthetic flexibility.

Quantitative Differentiation Evidence: 2,4,6-Tri-O-acetyl-3-O-benzyl-α-D-glucopyranosyl Bromide vs. Key Analogs


O-3 Benzyl vs. O-3 Acetyl: Temperature-Dependent α-Stereoselectivity in Glucosylation

In a systematic comparison of N-phenyltrifluoroacetimidoyl donors, the 3-O-benzyl-protected donor exhibited superior α-stereoselectivity compared to the 3-O-acetyl-protected donor under standard low-temperature glycosylation conditions (-35 °C) when glycosylating a secondary alcohol acceptor. However, increasing the reaction temperature to 0 °C elevated the α-selectivity of both donors, making their stereochemical outcomes nearly equivalent [1]. This demonstrates that the 3-O-benzyl group can be tuned to achieve α-selectivity comparable to the 3-O-acetyl group, but without the risk of acyl migration that plagues acetyl groups during multi-step syntheses.

Carbohydrate Chemistry Stereoselective Glycosylation Protecting Group Strategy

Orthogonal Protection Enables Selective O-3 Deprotection Without Compromising Acetyl Esters

The target compound features a benzyl ether at O-3 and acetyl esters at O-2, O-4, and O-6. This pattern is orthogonal: the benzyl ether can be selectively removed by hydrogenolysis (H2, Pd/C), leaving the acetyl esters intact for subsequent manipulation. In contrast, per-O-acetylated glucopyranosyl bromide lacks this orthogonality, requiring global deprotection that destroys all protecting groups simultaneously [1]. Per-O-benzylated donors, while orthogonal in a different sense, fail to provide the α-stereocontrol that acetyl groups at O-2, O-4, and O-6 can influence via remote participation .

Oligosaccharide Synthesis Orthogonal Protection Carbohydrate Protecting Groups

Koenigs–Knorr Donor Compatibility: Established Reaction Conditions for Reliable Glycosylation

As a classic Koenigs–Knorr donor, 2,4,6-tri-O-acetyl-3-O-benzyl-α-D-glucopyranosyl bromide reacts with alcohols in the presence of heavy metal promoters (e.g., Ag2CO3, AgOTf) or halide ion catalysts to form glycosidic bonds [1]. This well-established methodology provides a predictable and reliable platform for glycoside synthesis, contrasting with more modern donors (e.g., trichloroacetimidates, thioglycosides) that require specialized promoters or activation conditions. For laboratories already equipped for Koenigs–Knorr chemistry, this donor integrates seamlessly into existing workflows without requiring new reagents or equipment.

Koenigs–Knorr Reaction Glycosylation Methodology Synthetic Reliability

3-O-Benzyl vs. 3-O-Acetyl: Superior Stability Against Acyl Migration Under Acidic/Basic Conditions

Acyl groups, including acetyl esters, are prone to migration under acidic or basic conditions—a well-documented phenomenon in carbohydrate chemistry that can compromise regioselective control in multi-step syntheses. In contrast, benzyl ethers are stable under these conditions and do not migrate [1]. While no direct migration study comparing 3-O-benzyl and 3-O-acetyl glucopyranosyl bromides was identified, the class-level property is firmly established. Therefore, the 3-O-benzyl ether in the target compound provides a non-migrating protecting group at O-3, ensuring that the regiochemical integrity of the molecule is preserved throughout subsequent synthetic manipulations.

Protecting Group Stability Acyl Migration Regioselective Synthesis

Solubility Profile: Optimized for Organic-Phase Glycosylation Reactions

The compound exhibits very low aqueous solubility (calculated 0.17 g/L at 25 °C) but is soluble in common organic solvents such as dichloromethane and acetonitrile . This solubility profile is ideal for Koenigs–Knorr glycosylations, which are typically conducted in anhydrous organic solvents (e.g., CH2Cl2, CH3CN) to avoid hydrolysis of the glycosyl bromide. In contrast, more hydrophilic glycosyl donors may require specialized drying protocols or suffer from partial hydrolysis during aqueous workup, reducing effective yields.

Solubility Reaction Medium Glycosylation Protocol

Procurement-Driven Application Scenarios for 2,4,6-Tri-O-acetyl-3-O-benzyl-α-D-glucopyranosyl Bromide


Synthesis of Branched Oligosaccharides Requiring O-3-Specific Functionalization

In the assembly of branched oligosaccharides, such as those found in bacterial capsular polysaccharides or tumor-associated carbohydrate antigens, the ability to selectively deprotect the O-3 position without affecting O-2, O-4, or O-6 is critical. 2,4,6-Tri-O-acetyl-3-O-benzyl-α-D-glucopyranosyl bromide provides this orthogonal protection strategy: after glycosylation, the benzyl ether at O-3 can be removed by hydrogenolysis, liberating the O-3 hydroxyl for subsequent glycosylation or functionalization while the acetyl esters at O-2,4,6 remain intact [1]. This reduces the number of protection/deprotection cycles compared to using per-O-acetylated donors, which would require a global deprotection and re-protection sequence to achieve the same regioselectivity. The tunable α-stereoselectivity of the 3-O-benzyl donor further ensures that the desired anomeric configuration is obtained [2].

Synthesis of Glycosylated Natural Products and Drug Candidates

Many bioactive natural products and drug candidates, such as glycosylated antibiotics (e.g., vancomycin analogs) or anticancer agents (e.g., anthracycline glycosides), require specific sugar moieties attached with defined stereochemistry. 2,4,6-Tri-O-acetyl-3-O-benzyl-α-D-glucopyranosyl bromide serves as a versatile D-glucose donor in Koenigs–Knorr glycosylations, enabling the attachment of the glucopyranosyl unit to aglycones under conditions that favor α-glycosidic bond formation when desired [1]. The orthogonal protecting group pattern facilitates the construction of complex glycoconjugates where different positions of the sugar must be differentially functionalized, streamlining the synthesis of analog libraries for structure-activity relationship studies [2].

Preparation of Glycosyl Acceptors with Free O-3 Hydroxyl Groups

Following glycosylation with 2,4,6-tri-O-acetyl-3-O-benzyl-α-D-glucopyranosyl bromide, the product retains a benzyl ether at O-3. Selective hydrogenolysis of this benzyl group yields a glycoside with a free O-3 hydroxyl group and acetyl esters still in place at O-2, O-4, and O-6 [1]. This intermediate is an ideal glycosyl acceptor for iterative glycosylation strategies, allowing the chemoselective introduction of a second sugar at the O-3 position. This capability is particularly valuable in the convergent synthesis of symmetric or asymmetric branched oligosaccharides, where the O-3 position is a common branching point.

Laboratories with Established Koenigs–Knorr Glycosylation Infrastructure

For research groups or industrial facilities that have optimized Koenigs–Knorr glycosylation protocols using heavy metal promoters (e.g., Ag2CO3, AgOTf) or halide ion catalysis, 2,4,6-tri-O-acetyl-3-O-benzyl-α-D-glucopyranosyl bromide represents a low-barrier procurement choice [1]. It integrates directly into existing workflows without requiring investment in new promoters, specialized activators, or additional equipment. The compound's low aqueous solubility (0.17 g/L) [2] and solubility in organic solvents (CH2Cl2, CH3CN) align with standard Koenigs–Knorr reaction conditions, minimizing the need for method re-optimization and accelerating project timelines.

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